Cas no 2098026-24-3 (4-Chloro-6-(2-cyclopentylethyl)-2-cyclopropylpyrimidine)

4-Chloro-6-(2-cyclopentylethyl)-2-cyclopropylpyrimidine is a substituted pyrimidine derivative with potential applications in pharmaceutical and agrochemical research. Its unique structure, featuring a chlorinated pyrimidine core with cyclopentylethyl and cyclopropyl substituents, offers versatility in synthetic modifications. The compound's distinct steric and electronic properties make it a valuable intermediate for developing biologically active molecules. Its stability under standard conditions and compatibility with further functionalization enhance its utility in medicinal chemistry. Researchers may explore its use in designing enzyme inhibitors or receptor modulators due to its rigid, lipophilic framework. The presence of reactive sites allows for selective derivatization, supporting diverse synthetic pathways.
4-Chloro-6-(2-cyclopentylethyl)-2-cyclopropylpyrimidine structure
2098026-24-3 structure
Product name:4-Chloro-6-(2-cyclopentylethyl)-2-cyclopropylpyrimidine
CAS No:2098026-24-3
MF:C14H19ClN2
MW:250.767062425613
CID:5724961
PubChem ID:121205872

4-Chloro-6-(2-cyclopentylethyl)-2-cyclopropylpyrimidine Chemical and Physical Properties

Names and Identifiers

    • F1967-4328
    • starbld0015006
    • AKOS026714931
    • 4-chloro-6-(2-cyclopentylethyl)-2-cyclopropylpyrimidine
    • 2098026-24-3
    • Pyrimidine, 4-chloro-6-(2-cyclopentylethyl)-2-cyclopropyl-
    • 4-Chloro-6-(2-cyclopentylethyl)-2-cyclopropylpyrimidine
    • Inchi: 1S/C14H19ClN2/c15-13-9-12(8-5-10-3-1-2-4-10)16-14(17-13)11-6-7-11/h9-11H,1-8H2
    • InChI Key: BEXWKPSQXBDDKH-UHFFFAOYSA-N
    • SMILES: ClC1C=C(CCC2CCCC2)N=C(C2CC2)N=1

Computed Properties

  • Exact Mass: 250.1236763g/mol
  • Monoisotopic Mass: 250.1236763g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 25.8Ų

Experimental Properties

  • Density: 1.175±0.06 g/cm3(Predicted)
  • Boiling Point: 358.7±22.0 °C(Predicted)
  • pka: 1.28±0.32(Predicted)

4-Chloro-6-(2-cyclopentylethyl)-2-cyclopropylpyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1967-4328-0.5g
4-chloro-6-(2-cyclopentylethyl)-2-cyclopropylpyrimidine
2098026-24-3 95%+
0.5g
$551.0 2023-09-06
Life Chemicals
F1967-4328-10g
4-chloro-6-(2-cyclopentylethyl)-2-cyclopropylpyrimidine
2098026-24-3 95%+
10g
$2675.0 2023-09-06
Life Chemicals
F1967-4328-2.5g
4-chloro-6-(2-cyclopentylethyl)-2-cyclopropylpyrimidine
2098026-24-3 95%+
2.5g
$1267.0 2023-09-06
Life Chemicals
F1967-4328-1g
4-chloro-6-(2-cyclopentylethyl)-2-cyclopropylpyrimidine
2098026-24-3 95%+
1g
$580.0 2023-09-06
Life Chemicals
F1967-4328-5g
4-chloro-6-(2-cyclopentylethyl)-2-cyclopropylpyrimidine
2098026-24-3 95%+
5g
$1909.0 2023-09-06
Life Chemicals
F1967-4328-0.25g
4-chloro-6-(2-cyclopentylethyl)-2-cyclopropylpyrimidine
2098026-24-3 95%+
0.25g
$523.0 2023-09-06
TRC
C252071-500mg
4-chloro-6-(2-cyclopentylethyl)-2-cyclopropylpyrimidine
2098026-24-3
500mg
$ 365.00 2022-04-01
TRC
C252071-100mg
4-chloro-6-(2-cyclopentylethyl)-2-cyclopropylpyrimidine
2098026-24-3
100mg
$ 95.00 2022-04-01
TRC
C252071-1g
4-chloro-6-(2-cyclopentylethyl)-2-cyclopropylpyrimidine
2098026-24-3
1g
$ 570.00 2022-04-01

Additional information on 4-Chloro-6-(2-cyclopentylethyl)-2-cyclopropylpyrimidine

Introduction to 4-Chloro-6-(2-cyclopentylethyl)-2-cyclopropylpyrimidine (CAS No. 2098026-24-3)

4-Chloro-6-(2-cyclopentylethyl)-2-cyclopropylpyrimidine, identified by its CAS number 2098026-24-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This pyrimidine derivative exhibits a unique structural configuration, featuring a chloro substituent at the 4-position, an ethyl group attached to a cyclopentyl ring at the 6-position, and a cyclopropyl group at the 2-position. Such structural features make it a promising candidate for further exploration in drug discovery and development.

The compound’s molecular structure imparts distinct chemical properties that may contribute to its biological activity. The presence of the chloro group enhances its reactivity, making it a valuable intermediate in synthetic chemistry. Additionally, the cyclopentylethyl and cyclopropyl substituents introduce steric hindrance and electronic effects that can influence its interaction with biological targets. These characteristics have positioned 4-Chloro-6-(2-cyclopentylethyl)-2-cyclopropylpyrimidine as a subject of interest for researchers aiming to develop novel therapeutic agents.

In recent years, there has been growing interest in pyrimidine derivatives due to their broad spectrum of biological activities. Pyrimidines are fundamental heterocyclic compounds that serve as key building blocks in nucleic acids and have been extensively studied for their pharmacological properties. Among these derivatives, those containing halogen substituents, such as chloro, are particularly noteworthy due to their ability to participate in various chemical reactions, including nucleophilic substitution and cross-coupling reactions.

The synthesis of 4-Chloro-6-(2-cyclopentylethyl)-2-cyclopropylpyrimidine involves multi-step organic transformations that require careful optimization to ensure high yield and purity. The introduction of the chloro group typically occurs via halogenation reactions, while the cyclopentylethyl and cyclopropyl groups are often incorporated through Grignard reactions or other organometallic transformations. These synthetic strategies highlight the compound’s potential as a versatile intermediate in pharmaceutical manufacturing.

One of the most compelling aspects of 4-Chloro-6-(2-cyclopentylethyl)-2-cyclopropylpyrimidine is its potential application in the development of small-molecule drugs. Pyrimidine derivatives have been successfully utilized in the treatment of various diseases, including cancer, infectious diseases, and inflammatory conditions. The structural motifs present in this compound suggest that it may exhibit inhibitory activity against enzymes or receptors involved in pathogenic processes. For instance, modifications at the 2- and 4-positions of pyrimidines are known to modulate binding affinity to biological targets.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like 4-Chloro-6-(2-cyclopentylethyl)-2-cyclopropylpyrimidine with greater accuracy. Molecular docking studies have shown that this compound can interact with specific protein targets, suggesting its potential as an inhibitor or modulator of cellular processes. These computational insights have guided experimental efforts toward optimizing its pharmacological properties.

The role of 4-Chloro-6-(2-cyclopentylethyl)-2-cyclopropylpyrimidine in medicinal chemistry extends beyond its use as an intermediate. It also serves as a scaffold for generating novel analogs with enhanced potency and selectivity. By systematically modifying its structure, researchers can explore different pharmacophoric regions and identify compounds with improved therapeutic profiles. This approach aligns with the growing trend toward structure-based drug design, where computational tools are integrated with experimental data to accelerate the discovery process.

In conclusion, 4-Chloro-6-(2-cyclopentylethyl)-2-cyclopropylpyrimidine (CAS No. 2098026-24-3) represents a significant advancement in pharmaceutical research due to its unique structural features and potential biological activities. Its synthesis presents opportunities for innovation in organic chemistry, while its applications in drug development hold promise for addressing unmet medical needs. As research continues to uncover new insights into its properties and mechanisms of action, this compound is poised to play a crucial role in the next generation of therapeutic agents.

Recommend Articles

Recommended suppliers
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司